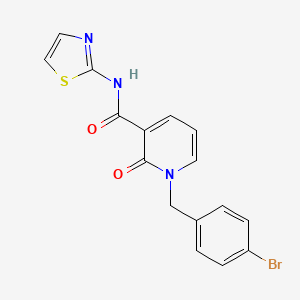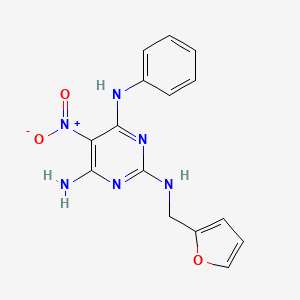![molecular formula C21H16FN3O2S B11254466 1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)
1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group, a benzothiazole moiety, and a dihydropyridine ring
Vorbereitungsmethoden
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes:
Formation of the fluorophenyl intermediate:
Synthesis of the benzothiazole moiety: This can be achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
Construction of the dihydropyridine ring: This step involves the Hantzsch pyridine synthesis, where β-keto esters, aldehydes, and ammonia or ammonium acetate are reacted under specific conditions.
Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the benzothiazole-dihydropyridine intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Affecting gene expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-CHLOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[(2-BROMOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
1-[(2-IODOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The iodine atom may impart unique characteristics to the compound, influencing its interactions and applications.
Eigenschaften
Molekularformel |
C21H16FN3O2S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-6-8-17-18(10-13)28-21(23-17)24-20(27)15-7-9-19(26)25(12-15)11-14-4-2-3-5-16(14)22/h2-10,12H,11H2,1H3,(H,23,24,27) |
InChI-Schlüssel |
YWFRRQICVAWYLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B11254384.png)

![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254405.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254409.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)

![N-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254437.png)


![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
